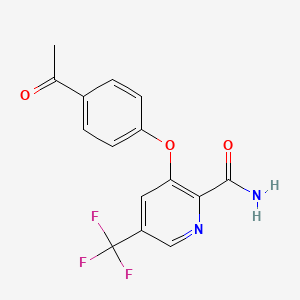

3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Description

3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a trifluoromethyl group at the 5-position and a 4-acetylphenoxy substituent at the 3-position of the pyridine ring. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in targeting enzymes or receptors, particularly in neurological or oncological contexts .

Properties

IUPAC Name |

3-(4-acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-8(21)9-2-4-11(5-3-9)23-12-6-10(15(16,17)18)7-20-13(12)14(19)22/h2-7H,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDNZQVDJHRGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182766 | |

| Record name | 3-(4-Acetylphenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338959-94-7 | |

| Record name | 3-(4-Acetylphenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338959-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Acetylphenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a member of a class of pyridine derivatives that have gained attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a pyridine ring substituted with a trifluoromethyl group and an acetylphenoxy moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit activities related to:

- Histone Deacetylase (HDAC) Inhibition : The presence of the trifluoromethyl group has been linked to enhanced HDAC inhibitory activity. This mechanism is crucial in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has exhibited significant anti-inflammatory effects:

- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential application in treating chronic inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals significant findings regarding the biological activities associated with this compound:

Comparison with Similar Compounds

Pyridine Carboxamide Derivatives

- 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide: Replaces the 4-acetylphenoxy group with a 3-fluorophenoxy substituent.

- 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carboxamide: Substitutes the phenoxy group with a 4-chlorophenylthio moiety.

Table 1: Structural Comparison of Pyridine Carboxamides

| Compound Name | Substituent at 3-Position | Key Features |

|---|---|---|

| 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | 4-acetylphenoxy | Acetyl group for H-bonding; moderate lipophilicity |

| 3-(3-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide | 3-fluorophenoxy | Enhanced electronegativity; smaller substituent |

| 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carboxamide | 4-chlorophenylthio | Increased hydrophobicity; sulfur-mediated stability |

Tetrahydrofuran-Linked Analogs

European Patent compounds (e.g., rel-(2S,3R,5S)-4-[[3-(3,4-difluoro-2-methoxy-phenyl)-5-(trifluoromethyl)tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide) feature a tetrahydrofuran ring fused to the pyridine core. This rigid structure may enhance target selectivity, particularly in enzyme inhibition, compared to the more flexible acetylphenoxy derivative .

Pharmacological Implications

- Trifluoromethyl Group : Common in analogs (e.g., AZ331, ), this group enhances metabolic stability and binding to hydrophobic pockets in targets like kinases or ion channels .

- Acetylphenoxy vs. Methoxy/Chloro Substituents: The acetyl group’s carbonyl may engage in H-bonding with biological targets, whereas methoxy or chloro groups in analogs () prioritize steric or electronic effects over specific interactions .

Physical and Chemical Properties

- Solubility: The acetylphenoxy group’s polarity may improve aqueous solubility compared to purely hydrophobic analogs (e.g., phenylthio derivatives) .

Stereochemical Considerations

The European Patent compound () was separated into enantiomers via chiral SFC, underscoring the importance of stereochemistry in activity. If the target compound has chiral centers, its efficacy could differ significantly between enantiomers, a critical factor in drug development .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-Acetylphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide?

The compound can be synthesized via nucleophilic aromatic substitution between a 5-(trifluoromethyl)pyridine-2-carboxamide precursor and 4-acetylphenol. Key steps include:

- Activating the pyridine ring at the 2-position using a halogen (e.g., chloro or bromo) for nucleophilic displacement.

- Employing polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate phenoxy group introduction.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the trifluoromethyl and acetylphenoxy substituents analytically?

- 19F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) and assess electronic effects from neighboring groups.

- IR Spectroscopy : Identify acetyl C=O stretches (~1680–1720 cm⁻¹) and pyridine ring vibrations.

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI).

- X-ray crystallography (if crystalline): Resolve positional isomerism, as demonstrated in structurally related imidazo[4,5-b]pyridines .

Q. What are the key physicochemical properties (e.g., solubility, stability) to prioritize during formulation?

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) to assess bioavailability. The trifluoromethyl group may reduce water solubility, necessitating co-solvents (e.g., cyclodextrins).

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor hydrolysis of the acetyl group via HPLC. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Use density functional theory (DFT) to model transition states for nucleophilic substitution, identifying energy barriers and optimal reaction coordinates.

- Apply machine learning (e.g., ICReDD’s workflow) to screen solvents, catalysts, and temperatures, reducing experimental trial-and-error.

- Validate predictions with small-scale reactions (mg to gram scale) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response curves : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple labs to confirm reproducibility.

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies.

- Structural analogs : Compare activity with derivatives lacking the acetylphenoxy group to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?

- Synthesize analogs with modified substituents (e.g., replacing acetyl with sulfonyl or methyl groups).

- Test binding affinity against target receptors (e.g., kinase assays) and correlate with computational docking scores (AutoDock Vina, Schrödinger).

- Prioritize derivatives with improved logP (2–4) and ligand efficiency metrics .

Q. What advanced techniques validate metabolic stability and toxicity?

- In vitro microsomal assays : Use human liver microsomes (HLM) to measure half-life (t½) and identify cytochrome P450-mediated oxidation.

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts via high-resolution MS.

- In silico toxicity prediction : Tools like Derek Nexus assess risks of genotoxicity or hepatotoxicity .

Methodological Considerations

Q. How to design experiments for probing regioselectivity in derivatization reactions?

- Isotopic labeling : Introduce deuterium at specific positions to track reaction pathways via MS.

- Competition experiments : React the compound with equimolar nucleophiles (e.g., phenols vs. thiols) under identical conditions.

- Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps .

Q. What analytical workflows address challenges in impurity profiling?

- Forced degradation : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂), then profile degradants via UPLC-QTOF.

- Synthesis of impurity standards : Prepare common side products (e.g., deacetylated or hydrolyzed derivatives) as reference materials.

- Quality-by-design (QbD) : Use design-of-experiments (DoE) to correlate process parameters (e.g., reaction time) with impurity levels .

Q. How to integrate this compound into materials science applications?

- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (>250°C expected for trifluoromethylpyridines).

- Crystallography : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to engineer supramolecular architectures.

- Electronic properties : Measure HOMO/LUMO levels via cyclic voltammetry for potential use in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.